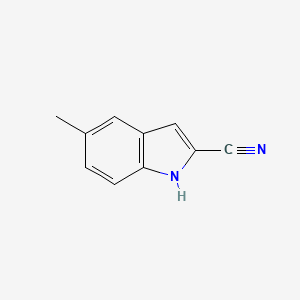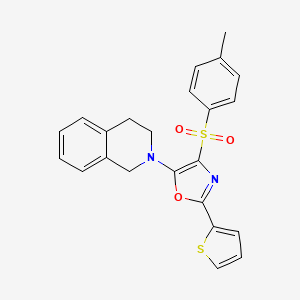![molecular formula C10H9F3O2 B2690558 1-[3-Methoxy-4-(trifluoromethyl)phenyl]ethanone CAS No. 1784357-07-8](/img/structure/B2690558.png)
1-[3-Methoxy-4-(trifluoromethyl)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[3-Methoxy-4-(trifluoromethyl)phenyl]ethanone” is a chemical compound with the molecular formula C10H9F3O2 . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies. For instance, a synthesis method of 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone has been disclosed . The method involves the reaction of magnesium chips and solvent, followed by the addition of 1-chloro-4-methoxy butane to synthesize 4-methoxyl butyl magnesium chloride. Then, 4-trifluoromethyl benzonitrile is added to the solution to react .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H9F3O2/c1-6(14)7-3-4-9(15-2)8(5-7)10(11,12)13/h3-5H,1-2H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 218.18 . The compound is a solid at room temperature .
Wissenschaftliche Forschungsanwendungen
Structural and Theoretical Studies
- X-ray and DFT Analysis : Studies on isomeric structures related to "1-[3-Methoxy-4-(trifluoromethyl)phenyl]ethanone" have been conducted using X-ray diffraction techniques and characterized by infrared, with their molecular structures optimized using density functional theory (DFT). These studies reveal insights into the energetic behaviors and molecular electrostatic potentials, highlighting the compound's structural significance in chemical research (Șahin et al., 2011).
Synthesis and Chemical Properties
- Synthetic Applications : The synthesis and characterization of compounds structurally related to "this compound" demonstrate the compound's relevance in synthesizing novel chemical entities with potential applications in various domains, including materials science and pharmacology. For instance, the synthesis of novel heterocyclic compounds shows the compound's utility in creating materials with specific optical and thermal properties, underscoring its role in advancing material sciences (C. Shruthi et al., 2019).
Biological and Environmental Applications
- Biodegradation Studies : Research on the environmental degradation of compounds related to "this compound" highlights its relevance in understanding the environmental impact and biodegradation processes of chemical substances. Studies on the reductive dechlorination of Methoxychlor by human intestinal bacteria under anaerobic conditions provide insights into the metabolic fate of environmentally relevant compounds, suggesting potential pathways for mitigating long-term health risks associated with endocrine-disrupting chemicals (Y. Yim et al., 2008).
Antimicrobial and Anticancer Studies
- Antimicrobial Activity : The synthesis and evaluation of antimicrobial activity of compounds structurally related to "this compound" underscore its potential as a precursor in developing new antimicrobial agents. These studies contribute to the ongoing search for novel antimicrobial compounds in response to the global challenge of antimicrobial resistance (M. Nagamani et al., 2018).
Safety and Hazards
Safety data sheets indicate that “1-[3-Methoxy-4-(trifluoromethyl)phenyl]ethanone” is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Wirkmechanismus
Target of Action
The primary targets of 1-[3-Methoxy-4-(trifluoromethyl)phenyl]ethanone are currently unknown. This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . The specific biological targets and their roles are still under investigation.
Mode of Action
It is known that trifluoromethylbenzenes can interact with various biological targets through non-covalent interactions . The trifluoromethyl group is often used in medicinal chemistry due to its ability to enhance the metabolic stability and lipophilicity of drug molecules .
Pharmacokinetics
The presence of the trifluoromethyl group can potentially enhance the metabolic stability of the compound . The methoxy group may also influence the compound’s bioavailability, as it can affect the polarity and solubility of the compound.
Eigenschaften
IUPAC Name |
1-[3-methoxy-4-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6(14)7-3-4-8(10(11,12)13)9(5-7)15-2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEDAGHPXJCDJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzoyl-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2690475.png)

![4-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2690479.png)



![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrimidine](/img/structure/B2690487.png)
![Isopropyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2690489.png)
![Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate](/img/structure/B2690490.png)
![3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2690491.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2690492.png)
![2-{2-[(2-Methoxypropyl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B2690493.png)
![N-(4-chlorophenyl)-N-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2690497.png)
![2-(benzylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2690498.png)